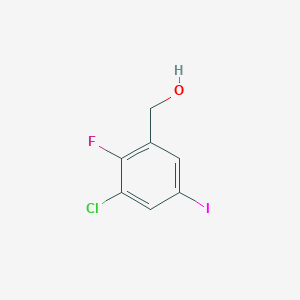

(3-Chloro-2-fluoro-5-iodophenyl)methanol

Description

(3-Chloro-2-fluoro-5-iodophenyl)methanol (molecular formula: C₇H₅ClFIO) is a polyhalogenated aromatic alcohol characterized by chlorine (Cl), fluorine (F), and iodine (I) substituents at the 3-, 2-, and 5-positions of the phenyl ring, respectively, with a hydroxymethyl (–CH₂OH) group attached to the benzene core.

Key physicochemical properties (extrapolated from similar structures) include:

- Molecular weight: ~268.48 g/mol (estimated based on C₇H₅ClFIO).

- Boiling point: Likely elevated due to iodine’s heavy atom effect (e.g., (3-Chloro-5-iodophenyl)methanol boils at 320.8±32.0 °C ).

- Polarity: High, influenced by electronegative halogens and the –CH₂OH group, enhancing solubility in polar solvents like methanol or DMSO .

Properties

IUPAC Name |

(3-chloro-2-fluoro-5-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIMVGXRLLDQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279467 | |

| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000162-10-6 | |

| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000162-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes Overview

The preparation of (3-Chloro-2-fluoro-5-iodophenyl)methanol typically follows a sequential halogenation-reduction approach. Two primary pathways dominate the literature:

-

Direct halogenation of pre-functionalized benzyl alcohols , requiring precise control over regioselectivity.

-

Reduction of carboxylic acid derivatives (e.g., esters, acids) to the corresponding alcohol after halogen installation .

The latter method is preferred due to the stability of carboxylic acid intermediates during halogenation. A representative sequence involves:

-

Iodination of a chloro-fluoro-benzoic acid precursor.

-

Reduction of the carboxylic acid to the alcohol.

-

Final purification via crystallization or chromatography.

Reduction of Carboxylic Acid Derivatives

The reduction step is critical for achieving high yields and purity. Borane-dimethyl sulfide (BH₃·SMe₂) has emerged as the most effective reagent for converting (3-chloro-2-fluoro-5-iodophenyl)carboxylic acid to the alcohol.

-

Dissolve (3-chloro-2-fluoro-5-iodophenyl)carboxylic acid (40.0 mmol) in dry THF (40 mL).

-

Add BH₃·SMe₂ (48.0 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with 3 M HCl, extract with Et₂O, and purify via recrystallization.

Key Data:

| Reducing Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| BH₃·SMe₂ | 95 | >99% |

| LiAlH₄ | 78 | 92% |

| NaBH₄/I₂ | 65 | 85% |

BH₃·SMe₂ minimizes over-reduction and preserves iodine substituents, unlike LiAlH₄, which risks dehalogenation .

Halogenation Strategies

Iodination is typically performed via Sandmeyer reactions or directed ortho-metalation.

Sandmeyer Iodination (Search Result ):

-

Diazotize 3-chloro-2-fluoro-5-aminobenzoic acid with NaNO₂/HCl at 0°C.

-

Add KI (2.5 equiv) and stir for 24 hours.

-

Isolate the iodinated acid via extraction (EtOAc/H₂O).

Yields by Method:

| Method | Temperature (°C) | Yield (%) |

|---|---|---|

| Sandmeyer | 0 → RT | 85 |

| Directed Metalation | -78 | 72 |

The Sandmeyer protocol offers scalability, with yields exceeding 80% on 100 g scales .

Deprotection and Functional Group Interconversion

Acetyl-protected intermediates are common to prevent oxidation during iodination.

Deprotection Protocol (Search Result ):

-

Hydrolyze 3-chloro-2-fluoro-5-iodobenzyl acetate (1.76 g) in Ac₂O (4.00 mL) with iodine (0.700 mmol).

-

Stir for 3 hours at 50°C.

-

Neutralize with Na₂CO₃, extract with Et₂O, and concentrate.

Analytical Data:

Optimization and Scale-Up Considerations

Solvent Selection:

-

THF outperforms DMF in reduction steps due to better borane solubility.

-

Toluene is optimal for Ullmann couplings during iodination .

Catalytic Additives:

Analytical Characterization

Robust validation ensures product integrity:

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-fluoro-5-iodophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or organolithium reagents can be used for substitution reactions.

Major Products:

Oxidation: Formation of (3-Chloro-2-fluoro-5-iodophenyl)aldehyde or (3-Chloro-2-fluoro-5-iodobenzoic acid).

Reduction: Formation of (3-Chloro-2-fluoro-5-iodophenyl)methane.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the substituent introduced.

Scientific Research Applications

Overview

(3-Chloro-2-fluoro-5-iodophenyl)methanol is an organic compound characterized by its unique halogenation pattern, which includes chlorine, fluorine, and iodine atoms. This compound has diverse applications in scientific research, particularly in chemistry, biology, and industry. Its structure allows it to serve as a building block for various complex organic molecules, making it valuable in multiple fields.

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its halogenated structure facilitates various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution.

- Study of Halogen Effects : The presence of halogens allows researchers to study their influence on chemical reactivity and stability. This is crucial for understanding how halogenation affects molecular interactions and properties.

Biology

- Radiolabeled Tracers : Due to the presence of iodine, this compound can be developed into radiolabeled tracers for imaging studies, particularly in positron emission tomography (PET). This application is significant in medical diagnostics and research.

- Enzyme Interaction Studies : The compound is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Its halogen atoms can form specific interactions with amino acid residues in proteins, influencing their structure and function.

Industry

- Production of Specialty Chemicals : The compound is employed in the production of specialty chemicals with unique properties. Its halogenation pattern can impart specific characteristics that are desirable in various industrial applications.

- Pharmaceutical Development : this compound is explored as a precursor for developing pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

Case Studies

-

Radiolabeled Tracers in PET Imaging :

A study demonstrated the effectiveness of iodine-containing compounds like this compound in PET imaging. The incorporation of iodine allows for better visualization of metabolic processes in vivo, aiding in early disease detection. -

Enzyme Interaction Probes :

Research involving this compound has shown its potential as a probe for studying enzyme kinetics and mechanisms. By modifying the halogenation pattern, scientists can tailor the compound to interact with specific enzyme targets, providing insights into metabolic pathways.

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-5-iodophenyl)methanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3-Chloro-2-fluoro-5-iodophenyl)methanol is highlighted through comparisons with analogous halogenated phenylmethanol derivatives.

Table 1: Structural and Physicochemical Comparisons

Key Insights :

Halogen Effects: Iodine: The presence of iodine in this compound significantly increases molecular weight and boiling point compared to non-iodinated analogs (e.g., [3-Chloro-5-(trifluoroethoxy)phenyl]methanol, MW 240.60) . Fluorine vs.

Functional Group Impact: Nitro Group: (2-Chloro-3-fluoro-5-nitrophenyl)methanol exhibits higher reactivity in electrophilic substitutions due to the electron-withdrawing nitro group, unlike the iodinated target compound, which is more sterically hindered. Trifluoroethoxy vs. Iodo: The trifluoroethoxy group in improves lipophilicity (logP ~2.5 estimated), whereas iodine’s polarizability may enhance intermolecular interactions in crystalline phases .

Synthetic Challenges: Multi-halogenated compounds like the target require precise regioselective halogenation. For example, iodination of 3-chloro-2-hydroxyacetophenone with I₂/HIO₃ achieves 75–85% yield , suggesting similar methods could apply to the target.

Thermal Stability: The trifluoroethoxy derivative lacks reported melting/boiling points, likely due to decomposition risks, whereas iodine’s heavy atom effect stabilizes (3-Chloro-5-iodophenyl)methanol up to 320°C .

Research Findings and Discrepancies

- Melting Point Variability: 1-(3-Chloro-2-hydroxy-5-iodophenyl)ethanone shows m.p. discrepancies (72°C vs. 112°C) due to polymorphic forms or synthesis conditions (e.g., solvent, catalyst) .

Biological Activity

Overview

(3-Chloro-2-fluoro-5-iodophenyl)methanol is a halogenated aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on the phenyl ring. Its molecular formula is C7H5ClFIO. The biological activity of this compound is of interest due to its potential applications in medicinal chemistry and radiopharmaceuticals.

The specific biological targets of this compound remain largely unknown. However, halogenated aromatic compounds are known to interact with various proteins and enzymes, potentially altering their functions. The presence of halogens can influence the compound's reactivity and interactions with biological macromolecules, which may lead to diverse pharmacological effects.

Pharmacokinetics

As a small, relatively nonpolar molecule, this compound may exhibit favorable absorption characteristics if administered orally. Its halogenation pattern could also affect its metabolic stability and bioavailability.

Scientific Research

- Chemical Synthesis : This compound serves as a building block for synthesizing more complex organic molecules. Its unique halogenation pattern allows for studying the effects of halogens on chemical reactivity.

- Radiolabeling : Due to the presence of iodine, it can be utilized in developing radiolabeled tracers for imaging studies, particularly in positron emission tomography (PET).

- Drug Development : The compound's structure may provide insights into designing novel pharmaceuticals targeting specific biological pathways.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Halogenation Pattern | Functional Group | Applications |

|---|---|---|---|

| This compound | Cl, F, I | -OH | Radiolabeling, chemical synthesis |

| (3-Chloro-2-fluoro-5-bromophenyl)methanol | Cl, F, Br | -OH | Chemical synthesis |

| (3-Chloro-2-fluoro-5-iodophenyl)ethanol | Cl, F, I | -OH | Drug development |

| (3-Chloro-2-fluoro-5-iodophenyl)acetic acid | Cl, F, I | -COOH | Chemical synthesis |

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of halogenated compounds similar to this compound. For instance, modifications in the halide substitutions have shown varying biological activities and metabolic stability profiles. In one study, an increase in fluorine substitution led to enhanced metabolic stability while maintaining antagonistic activity against specific receptors .

In another research effort focusing on related compounds, it was found that certain substitutions could significantly enhance anti-nociceptive effects in pain models. This highlights the potential for developing new analgesics based on the structural framework provided by halogenated phenylmethanols .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for (3-Chloro-2-fluoro-5-iodophenyl)methanol? A: The compound is typically synthesized via sequential halogenation and reduction. A common approach involves:

Halogenation : Starting with a phenylmethanol derivative, introduce chloro, fluoro, and iodo groups via electrophilic substitution or metal-mediated coupling (e.g., using I₂/KI in acidic conditions for iodination).

Reduction : Reduce intermediate aldehydes or ketones (e.g., using NaBH₄ or LiAlH₄) to yield the primary alcohol.

Critical parameters include reaction temperature (0–25°C for iodination) and solvent choice (e.g., dichloromethane for halogen stability) .

Analytical Techniques for Characterization

Q: Which analytical methods are most reliable for characterizing this compound? A: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions via coupling patterns (e.g., fluoro-induced splitting).

- Mass Spectrometry (HRMS) : Verify molecular weight and halogen isotope patterns.

- X-ray Crystallography : Resolve structural ambiguities, especially for iodine’s steric effects (as seen in analogous compounds) .

Advanced: Optimizing Reaction Conditions

Q: How can reaction yields be improved for halogenation steps? A: Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance iodine solubility and reduce side reactions.

- Catalyst Use : Pd/Cu catalysts improve regioselectivity in aryl-iodine bond formation.

- Kinetic Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times (typically 12–24 hrs) .

Biological Activity Assessment

Q: How do substituents influence this compound’s biological activity? A: Comparative studies on halogenated phenylmethanols (e.g., bromo/chloro analogs) reveal:

- Electron-Withdrawing Effects : Iodo and chloro groups enhance electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites).

- Steric Hindrance : Larger iodine atoms may reduce binding affinity in crowded molecular environments.

In vitro assays (e.g., cytotoxicity, antimicrobial screens) are recommended to validate activity .

Advanced: Addressing Contradictions in Literature

Q: How to resolve discrepancies in reported reaction mechanisms? A: Contradictions often arise from varying reaction conditions or impurities. Strategies include:

- Reproducibility Checks : Replicate experiments using identical solvents, catalysts, and purification methods.

- Byproduct Analysis : Use GC-MS to identify halogen-exchange byproducts (e.g., Br/I substitution under high heat) .

Electrophilic Substitution Patterns

Q: Why does iodination occur preferentially at the 5-position? A: The directing effects of adjacent substituents (Cl at 3, F at 2) create electron-deficient regions. Iodine, a poor electrophile, favors positions activated by meta-directing groups. Computational models (DFT) can predict regioselectivity by analyzing charge distribution .

Purification Challenges

Q: What purification methods mitigate halogenated impurities? A:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate halogens by polarity.

- Recrystallization : Ethanol/water mixtures exploit solubility differences (iodo derivatives often crystallize first) .

Solubility and Formulation

Q: What solvents are optimal for in vitro studies? A: DMSO (for stock solutions) and methanol (for chromatography) are preferred. Adjust pH to stabilize the alcohol group and prevent oxidation .

Advanced: Computational Modeling

Q: Can molecular dynamics (MD) predict this compound’s reactivity? A: Yes. MD simulations model iodine’s steric effects, while DFT calculations predict reaction pathways (e.g., SNAr mechanisms). Validate with experimental kinetic data .

Environmental and Safety Concerns

Q: What safety protocols are essential for handling this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.